N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide
Overview
Description
“N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H12ClNO3 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is 1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is a powder in physical form . Its molecular weight is 241.67 . The compound is stored at room temperature .Scientific Research Applications
Fluorographic Detection in Biochemical Analysis
The use of fluorographic techniques for detecting radioactivity in polyacrylamide gels has been optimized using 2,5-diphenyloxazole in acetic acid. This method, compared to traditional procedures, offers technical advantages such as no need for pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels, providing a simple, sensitive, and efficient alternative for fluorographic detection (Skinner & Griswold, 1983).
Enaminones as Therapeutic Pharmacophores
Enaminones, which include derivatives similar to N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide, have shown promising therapeutic potential. Notably, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, a related compound, has exhibited favorable anticonvulsant activity in animal tests compared to established drugs like phenytoin and carbamazepine. Research has also uncovered a novel brain transport mechanism for enaminones, providing new directions for synthetic and therapeutic applications (Eddington et al., 2000).
Synthesis of Heterocyclic Compounds
The Vilsmeier formylation of enamides, closely related to N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide, leads to the formation of heterocyclic compounds such as 2-pyridones and 2-chloropyridines. This method allows for a broad range of substitutions, facilitating the synthesis of a variety of heterocyclic structures, although limitations exist with certain unsymmetrically substituted enamides (Hayes & Meth–Cohn, 1979).
Photocatalytic Applications
In environmental science, photocatalytic degradation studies involving compounds like propyzamide have utilized titanium dioxide-loaded adsorbents. These studies indicate that using adsorbent supports can enhance the rate of photocatalytic degradation by concentrating the substrate on the adsorbent/TiO2 interface, thus increasing the efficiency of mineralization and reducing the concentration of toxic intermediates in the solution (Torimoto et al., 1996).
Safety and Hazards
The safety information for “N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-4-11(14)13-8-5-7(12)9(15-2)6-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXSCAYAPIDSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=C)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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